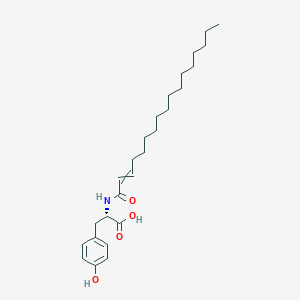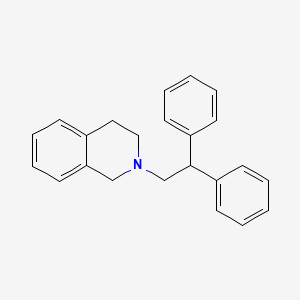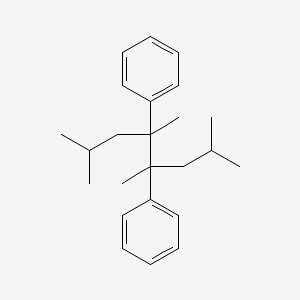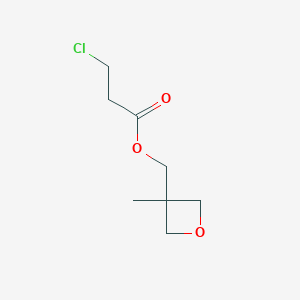![molecular formula C15H22O3 B14217268 1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)- CAS No. 619335-63-6](/img/structure/B14217268.png)
1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)- is an organic compound with the molecular formula C15H22O3 and a molecular weight of 250.338 . This compound is characterized by a cyclohexane ring substituted with two hydroxyl groups, a methyl group, and a phenylmethoxy group. The stereochemistry of the compound is specified as (1S,3S)-, indicating the spatial arrangement of the substituents on the cyclohexane ring.
Preparation Methods
The synthesis of 1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)- can be achieved through various synthetic routes. One common method involves the enantioselective reduction of prochiral 1,3-cycloalkanediones possessing a methyl group and a protected hydroxymethyl group at their C2 position. This reduction can be carried out using baker’s yeast or CBS catalyst . The reaction conditions typically involve mild temperatures and specific solvents to ensure high enantioselectivity and yield.
Chemical Reactions Analysis
1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
This compound has several scientific research applications across different fields:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and stereospecific biochemical processes.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)- involves its interaction with molecular targets and pathways specific to its structure. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The phenylmethoxy group can also contribute to the compound’s overall reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)- can be compared with other similar compounds such as 1,3-Cyclohexanedione, 2-methyl- and 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- . These compounds share structural similarities but differ in their substituents and stereochemistry, which can significantly impact their chemical properties and applications. The unique combination of substituents and stereochemistry in 1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)- makes it distinct and valuable for specific research and industrial purposes.
Properties
CAS No. |
619335-63-6 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(1S,3S)-2-methyl-2-(phenylmethoxymethyl)cyclohexane-1,3-diol |
InChI |
InChI=1S/C15H22O3/c1-15(13(16)8-5-9-14(15)17)11-18-10-12-6-3-2-4-7-12/h2-4,6-7,13-14,16-17H,5,8-11H2,1H3/t13-,14-/m0/s1 |
InChI Key |
NMIMEFCJYOYYTA-KBPBESRZSA-N |
Isomeric SMILES |
CC1([C@H](CCC[C@@H]1O)O)COCC2=CC=CC=C2 |
Canonical SMILES |
CC1(C(CCCC1O)O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
![[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14217204.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)



![N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide](/img/structure/B14217258.png)
![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)
![3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14217272.png)


